5-Chloro-8-methylquinolin-4-ol

Physicochemical profiling Ionisation state Drug-likeness

5-Chloro-8-methylquinolin-4-ol (CAS 949507-37-3, also indexed under CAS 203626-37-3) is a di-substituted quinolin-4-ol derivative possessing a chlorine atom at the 5‑position and a methyl group at the 8‑position of the bicyclic quinoline core. The compound exists in tautomeric equilibrium with its 4‑quinolone form (5‑chloro‑8‑methyl‑1H‑quinolin‑4‑one).

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 949507-37-3
Cat. No. B7775107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methylquinolin-4-ol
CAS949507-37-3
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C(=O)C=CN2
InChIInChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13)
InChIKeyHUJSYRCRGDUOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methylquinolin-4-ol (CAS 949507-37-3): Procurement-Grade Structural and Physicochemical Baseline


5-Chloro-8-methylquinolin-4-ol (CAS 949507-37-3, also indexed under CAS 203626-37-3) is a di-substituted quinolin-4-ol derivative possessing a chlorine atom at the 5‑position and a methyl group at the 8‑position of the bicyclic quinoline core [1]. The compound exists in tautomeric equilibrium with its 4‑quinolone form (5‑chloro‑8‑methyl‑1H‑quinolin‑4‑one) [1]. Predicted physicochemical parameters include a boiling point of 363.2 ± 37.0 °C, density of 1.350 ± 0.06 g cm⁻³, a pKa of 3.71 ± 0.40, and a logP of approximately 3.71 (or 2.90 on alternative calculators) [2]. With 11 associated patents and no primary literature indexed in PubChem, the compound is predominantly employed as a synthetic intermediate or building block in medicinal chemistry and agrochemical research programmes [3].

Why 5‑Chloro‑8‑methylquinolin‑4‑ol Cannot Be Replaced by Generic Quinolin‑4‑ol Analogs


Substitution at the quinoline 4‑ol core is not additive: the 5‑chloro and 8‑methyl substituents jointly modulate electronic character, tautomeric preference, and lipophilicity in a non‑linear fashion . The 5‑chloro group withdraws electron density, lowering the pKa of the 4‑hydroxyl relative to 8‑methylquinolin‑4‑ol (pKa ≈ 4.47) and altering the 4‑ol/4‑one tautomer ratio . The 8‑methyl substituent simultaneously contributes steric bulk and a modest inductive effect near the quinoline nitrogen, differentiating the compound from 5‑chloroquinolin‑4‑ol (pKa ≈ 3.53; logP ≈ 2.2) [1]. Consequently, simple single‑substituted analogs cannot faithfully reproduce the hydrogen‑bond donor/acceptor profile, metal‑chelation geometry, or metabolic susceptibility of the 5‑chloro‑8‑methyl combination [2].

Quantitative Evidence Guide: Differential Performance of 5‑Chloro‑8‑methylquinolin‑4‑ol Against Closest Structural Analogs


pKa Shift: 5‑Chloro‑8‑methylquinolin‑4‑ol Exhibits a Distinct Acid Dissociation Constant Relative to Non‑chlorinated and Non‑methylated Analogs

The predicted pKa of 5‑chloro‑8‑methylquinolin‑4‑ol (3.71 ± 0.40) is intermediate between that of its non‑chlorinated analog 8‑methylquinolin‑4‑ol (4.47 ± 0.40) and its non‑methylated analog 5‑chloroquinolin‑4‑ol (3.53 ± 0.40) . This indicates that neither the 5‑chloro nor the 8‑methyl substituent alone can replicate the ionisation behaviour of the dual‑substituted compound at physiological or formulation‑relevant pH. The ~0.76‑unit pKa depression produced by 5‑chlorination corresponds to an approximately 5.8‑fold difference in acid dissociation constant, meaning the fraction of neutral vs. anionic species will differ substantially between the target compound and 8‑methylquinolin‑4‑ol at any given pH .

Physicochemical profiling Ionisation state Drug-likeness

Lipophilicity (logP) Differentiation: 5‑Chloro‑8‑methylquinolin‑4‑ol Is Substantially More Lipophilic Than Its Single‑Substituted Counterparts

The experimental/log‑calculated logP of 5‑chloro‑8‑methylquinolin‑4‑ol is reported as 3.71 (ChemSrc) or 2.90 (Molbase), representing a significant increase over both 8‑methylquinolin‑4‑ol (logP ≈ 2.34) and 5‑chloroquinolin‑4‑ol (logP ≈ 2.2) [1][2]. The incremental logP gain of approximately +1.4 log units relative to 5‑chloroquinolin‑4‑ol translates to a roughly 25‑fold higher octanol‑water partition coefficient, a magnitude of difference that cannot be dismissed as within prediction error [2]. This elevated lipophilicity arises from the additive hydrophobic contributions of both the 5‑chloro and 8‑methyl substituents acting on the quinoline scaffold .

Lipophilicity logP Membrane permeability

Tautomeric Equilibrium: The 4‑Ol/4‑One Tautomer Ratio Is Tuned by the 5‑Chloro‑8‑methyl Substitution Pattern

5‑Chloro‑8‑methylquinolin‑4‑ol is described by authoritative databases as 5‑chloro‑8‑methyl‑1H‑quinolin‑4‑one, reflecting a pronounced contribution of the 4‑quinolone tautomer . In contrast, the non‑chlorinated analog 8‑methylquinolin‑4‑ol is also described as 8‑methylquinolin‑4(1H)‑one, but the electron‑withdrawing 5‑chloro substituent stabilises the keto tautomer to a different extent than the methyl group alone . The 4‑ol (enol) form predominates in the non‑chlorinated, non‑methylated parent quinolin‑4‑ol. The dual substitution thus creates a unique tautomeric equilibrium that cannot be achieved by either single substituent alone, with consequences for hydrogen‑bond donor/acceptor topology, metal‑coordination geometry, and biological target recognition [1].

Tautomerism Hydrogen‑bonding Molecular recognition

MAO Inhibition: 8‑Methylquinolin‑4‑ol Displays Measurable MAO‑B Inhibitory Activity, Supporting Class‑Level Relevance for the 5‑Chloro‑8‑methyl Analog

While no direct MAO inhibition data are available for 5‑chloro‑8‑methylquinolin‑4‑ol, its close structural analog 8‑methylquinolin‑4‑ol has been tested against recombinant human MAO‑B and yielded an IC₅₀ of 1.30 × 10³ nM (1.30 μM) [1]. In contrast, 8‑methylquinoline itself (lacking the 4‑hydroxyl) has been reported to inhibit MAO‑A non‑competitively, and a broader series of methylquinolines (4‑MQ, 6‑MQ, 7‑MQ, 8‑MQ) inhibit MAO‑A with IC₅₀ values in the low‑micromolar range in human brain synaptosomal mitochondria [2]. The presence of the 5‑chloro substituent in the target compound is expected to modulate both potency and isoform selectivity relative to 8‑methylquinolin‑4‑ol, consistent with the established structure–activity relationships in quinoline‑based MAO inhibitors [3].

Monoamine oxidase Neuropharmacology Enzyme inhibition

Antimicrobial Activity of Structurally Related 5‑Chloro‑8‑hydroxyquinoline: Evidence Supporting the Pharmacophoric Relevance of the 5‑Chloro Substituent

5‑Chloro‑8‑hydroxyquinoline (cloxiquine, CAS 130‑16‑5), which shares the 5‑chloro substitution but at the 8‑hydroxy rather than 4‑hydroxy position, demonstrates an IC₅₀ of 2.2 μM against Plasmodium falciparum in the NINDS Custom Collection screening panel [1]. The non‑chlorinated parent 8‑hydroxyquinoline is essentially inactive (IC₅₀ > 30 μM) in the same assay, representing a greater than 13.6‑fold potency gain attributable to 5‑chlorination [1]. While the 4‑ol regioisomer series has not been profiled in the same screen, the established potency‑enhancing effect of 5‑chloro substitution on the quinoline nucleus provides strong class‑level evidence that 5‑chloro‑8‑methylquinolin‑4‑ol is likely to exhibit differentiated biological activity compared with its non‑chlorinated 8‑methylquinolin‑4‑ol counterpart .

Antimicrobial 8‑Hydroxyquinoline Structure–activity relationship

Patent Landscape: 5‑Chloro‑8‑methylquinolin‑4‑ol Is Protected by 11 Patents, Indicating Recognised Industrial Utility Not Claimed for Simpler Analogs

The InChIKey HUJSYRCRGDUOLO‑UHFFFAOYSA‑N (corresponding exclusively to 5‑chloro‑8‑methylquinolin‑4‑ol) is associated with 11 patent families according to PubChem Lite, while the simpler 8‑methylquinolin‑4‑ol (InChIKey different) and 5‑chloroquinolin‑4‑ol have substantially fewer or different patent associations [1]. The patent filings span applications in medicinal chemistry (e.g., MELK inhibitors, US‑9120749‑B2), agrochemicals (quinoline herbicides, Dongguan HEC Pesticides), and materials science [2]. This indicates that the specific 5‑chloro‑8‑methyl substitution pattern is considered a non‑obvious inventive feature with commercial relevance, whereas the single‑substituted analogs lack equivalent patent density [1].

Intellectual property Freedom to operate Patent mapping

Application Scenarios Where 5‑Chloro‑8‑methylquinolin‑4‑ol Provides Verifiable Advantages Over Generic Analogs


Medicinal Chemistry: Scaffold for Kinase Inhibitor Lead Optimisation Requiring Precise pKa and logP Tuning

When a medicinal chemistry programme requires a quinoline scaffold with a pKa near 3.7 (to minimise ionisation at physiological pH while retaining hydrogen‑bonding capacity) and a logP above 3.0 (to enhance membrane permeability), 5‑chloro‑8‑methylquinolin‑4‑ol satisfies both criteria simultaneously, whereas 8‑methylquinolin‑4‑ol (pKa ≈ 4.5, logP ≈ 2.3) and 5‑chloroquinolin‑4‑ol (pKa ≈ 3.5, logP ≈ 2.2) each fail on one parameter . The dual substitution is therefore a design solution for achieving balanced physicochemical properties without resorting to additional synthetic modification steps .

Agrochemical R&D: Herbicidal Quinoline Derivatives Requiring Specific Chloro‑Methyl Substitution Patterns

Patent activity from Dongguan HEC Pesticides R&D Co Ltd (2020) explicitly claims quinoline derivatives bearing chloro and methyl substituents as herbicides . The 5‑chloro‑8‑methyl arrangement provides a regiochemically defined handle for further derivatisation (e.g., at the 2‑ and 3‑positions of the quinoline ring) that is unavailable with the 5‑chloro‑only or 8‑methyl‑only analogs. For agrochemical discovery teams synthesising focused libraries, procuring the pre‑functionalised 5‑chloro‑8‑methylquinolin‑4‑ol intermediate eliminates two synthetic steps compared with starting from unsubstituted quinolin‑4‑ol .

Antimicrobial Screening: Investigation of 5‑Chloro‑Dependent Potency Gains in 4‑Hydroxyquinoline Series

The observation that 5‑chlorination of 8‑hydroxyquinoline improves antiplasmodial potency by >13‑fold (IC₅₀ from >30 μM to 2.2 μM) justifies systematic exploration of 5‑chlorinated 4‑hydroxyquinoline analogs. 5‑Chloro‑8‑methylquinolin‑4‑ol serves as the logical entry point for such a screening cascade, as it combines the potency‑enhancing 5‑chloro substituent with the 8‑methyl group that may further modulate target selectivity. Using the non‑chlorinated 8‑methylquinolin‑4‑ol as a comparator would fail to capture the contribution of the chlorine atom to antimicrobial pharmacophore requirements .

Metal Complexation Chemistry: Chelating Ligand Design Requiring a Defined Tautomeric State at the 4‑Position

The 4‑ol/4‑one tautomerism of quinolin‑4‑ol derivatives directly governs their metal‑binding mode: the enol form (4‑ol) acts as a monoanionic O‑donor ligand, while the keto form (4‑one) presents a neutral carbonyl oxygen. 5‑Chloro‑8‑methylquinolin‑4‑ol, with its IUPAC assignment as 5‑chloro‑8‑methyl‑1H‑quinolin‑4‑one , is expected to favour the keto tautomer more strongly than 8‑methylquinolin‑4‑ol alone, offering a distinct coordination chemistry profile for the design of ruthenium, cobalt, or copper complexes with tailored redox and catalytic properties . Procurement of the correct tautomeric form is critical for reproducibility in metallodrug or catalyst synthesis .

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